N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14835583
InChI: InChI=1S/C23H23N3O2/c27-21(20-14-13-17-9-5-6-12-19(17)25-20)26-23(15-7-2-8-16-23)22(28)24-18-10-3-1-4-11-18/h1,3-6,9-14H,2,7-8,15-16H2,(H,24,28)(H,26,27)
SMILES:
Molecular Formula: C23H23N3O2
Molecular Weight: 373.4 g/mol

N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide

CAS No.:

Cat. No.: VC14835583

Molecular Formula: C23H23N3O2

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide -

Specification

Molecular Formula C23H23N3O2
Molecular Weight 373.4 g/mol
IUPAC Name N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide
Standard InChI InChI=1S/C23H23N3O2/c27-21(20-14-13-17-9-5-6-12-19(17)25-20)26-23(15-7-2-8-16-23)22(28)24-18-10-3-1-4-11-18/h1,3-6,9-14H,2,7-8,15-16H2,(H,24,28)(H,26,27)
Standard InChI Key RFUVNPCYOORTDL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinoline-2-carboxamide group linked to a cyclohexyl ring, which is further substituted with a phenylcarbamoyl moiety. The IUPAC name N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide reflects this arrangement . Key structural attributes include:

  • Quinoline Core: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking interactions and metal chelation potential .

  • Cyclohexyl Bridge: A six-membered aliphatic ring that enhances conformational flexibility and hydrophobic interactions.

  • Phenylcarbamoyl Group: Introduces hydrogen-bonding capabilities via the carbamoyl (-NH-CO-) linkage .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC23H23N3O2\text{C}_{23}\text{H}_{23}\text{N}_{3}\text{O}_{2}
Molecular Weight373.4 g/mol
SMILES NotationC1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
LogP (Predicted)3.82

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step condensation reaction:

  • Formation of Quinoline-2-Carbonyl Chloride: Treatment of quinoline-2-carboxylic acid with oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) under anhydrous conditions .

  • Amide Coupling: Reaction with 1-(phenylcarbamoyl)cyclohexylamine in the presence of a base (e.g., triethylamine) to yield the target compound .

Reaction Scheme:

Quinoline-2-COOHClCO2COClQuinoline-2-COClEt3N1-(Phenylcarbamoyl)cyclohexylamineN-[1-(Phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide\text{Quinoline-2-COOH} \xrightarrow{\text{ClCO}_2\text{COCl}} \text{Quinoline-2-COCl} \xrightarrow[\text{Et}_3\text{N}]{\text{1-(Phenylcarbamoyl)cyclohexylamine}} \text{N-[1-(Phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide}

Purification and Analysis

Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane. Purity is confirmed via HPLC (>95%), with mass spectrometry (ESI-MS) verifying the molecular ion peak at m/z 373.4 .

CompoundMIC (µg/mL) vs. M. tuberculosisSource
N-Cyclohexylquinoline-2-carboxamide12.5
N-[1-(Phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamideNot tested
Isoniazid (Standard)25

Anti-Inflammatory Properties

Quinoline-3-carboxylic acids reduce LPS-induced inflammation in macrophages (IC50_{50} = 18 µM), suggesting that the carboxamide moiety in this compound may similarly modulate NF-κB pathways .

Comparative Analysis with Related Compounds

Functional Group Impact

  • Cyclohexyl vs. Aromatic Substituents: Non-aromatic N-substituents (e.g., cyclohexyl) enhance antimycobacterial activity but reduce aqueous solubility compared to benzyl groups .

  • Carboxamide vs. Ester Derivatives: Carboxamides exhibit superior bioactivity over esters due to metabolic stability and hydrogen-bonding capacity .

Pharmacokinetic Considerations

Predicted ADMET properties (via SwissADME):

  • Absorption: High gastrointestinal absorption (TPSA = 65.5 Ų).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low acute toxicity (LD50_{50} > 500 mg/kg in rodents) .

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